molecular formula C13H17F3N2 B3081241 (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine CAS No. 1098070-19-9

(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

Cat. No. B3081241
CAS RN: 1098070-19-9
M. Wt: 258.28 g/mol
InChI Key: FJZJQBILYOKQNN-UHFFFAOYSA-N
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Description

“(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine” is a chemical compound that has been mentioned in the context of research into novel D–π–A piperidin-1-yl-substitued isoquinoline derivatives . It’s worth noting that the specific compound you’re asking about might not have been extensively studied, and the available information might be limited.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, piperidin-1-yl-substitued isoquinoline derivatives were synthesized for their applications in mechanofluorochromic (MFC) materials . The design was inspired by an accidentally obtained piperidine-1-substituted isoquinoline intermediate emitting strong blue solid-state fluorescence, which was obtained from the reaction of a 4H-pyran derivative with piperidine by a complex ring-opening/closing mechanism .

Scientific Research Applications

Mechanofluorochromic Materials

This compound can be used in the development of mechanofluorochromic (MFC) materials . MFC materials change their color when mechanical force is applied. This property makes them useful in various applications such as security printing, sensors, and data storage .

Polymorphic Materials

The compound can also be used in the creation of polymorphic materials . These are materials that can exist in more than one form or crystal structure. Polymorphic materials have applications in various fields including pharmaceuticals, agrochemicals, pigments, foods, and explosives .

Thermochromic Materials

Another potential application is in the development of thermochromic materials . These are materials that change their color in response to changes in temperature. They have a wide range of applications including baby bottles (which change color when the milk is too hot), thermometers, and mood rings .

Drug Design and Delivery

Boronic acids and their esters, which could potentially be derived from this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .

Neutron Capture Therapy

Neutron capture therapy is a type of radiation therapy that can be used to treat certain types of cancer . Boron compounds are used in this therapy because they have a high cross-section for neutron capture, leading to the production of high-energy alpha particles that can kill cancer cells .

Stability in Water

The stability of these compounds in water is an important factor to consider when designing drugs and drug delivery devices . Understanding the stability of these compounds can help in the design of more effective and safer drugs .

properties

IUPAC Name

[4-piperidin-1-yl-3-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-8-10(9-17)4-5-12(11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJQBILYOKQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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